molecular formula C14H16O2 B15173108 Methyl 4-methyl-6-phenylhexa-2,4-dienoate CAS No. 921617-40-5

Methyl 4-methyl-6-phenylhexa-2,4-dienoate

Cat. No.: B15173108
CAS No.: 921617-40-5
M. Wt: 216.27 g/mol
InChI Key: NYLUXOXEDUCWQA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-phenylhexa-2,4-dienoate is a methyl ester derivative of a conjugated dienoic acid with a phenyl group at position 6 and a methyl substituent at position 2. The (2E,4E)-configuration of the double bonds is critical to its stereochemical and electronic properties, influencing its reactivity and interactions in chemical or biological systems.

Its structural features may also affect enzymatic interactions, as seen in related compounds involved in biodegradation pathways .

Properties

CAS No.

921617-40-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 4-methyl-6-phenylhexa-2,4-dienoate

InChI

InChI=1S/C14H16O2/c1-12(9-11-14(15)16-2)8-10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3

InChI Key

NYLUXOXEDUCWQA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC=C1)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-phenylhexa-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is to react 4-methyl-6-phenylhexa-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-phenylhexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated esters.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-methyl-6-phenylhexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-phenylhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of conjugated double bonds and aromatic rings in its structure allows it to participate in various biochemical interactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Methyl 4-methyl-6-phenylhexa-2,4-dienoate and analogous dienoates:

Compound Name Substituents Molecular Formula Key Features Applications/Reactivity Reference
This compound 4-methyl, 6-phenyl C₁₄H₁₆O₂ Conjugated dienoate with aromatic and alkyl groups; enhanced hydrophobicity Potential synthetic intermediate or enzyme substrate
Methyl (2E,4E)-hexa-2,4-dienoate (Methyl sorbate) None (simple dienoate) C₇H₁₀O₂ Linear structure; widely used in food flavoring Flavoring agent; low steric hindrance
Methylhepta-4,6-dienoate 4,6-diene chain C₈H₁₂O₂ Extended aliphatic chain; different double bond positions Industrial synthesis; polymer precursors
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate 2-hydroxy, 6-oxo, 6-phenyl C₁₂H₁₀O₄ Oxidized derivative; enzymatic substrate Intermediate in PCB biodegradation pathways
Spongosoritin A derivatives (e.g., compound 3 in ) Polyketide with epoxy and ethyl groups Variable Complex marine natural products Cytotoxicity (weak) and anti-HBV activity

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